molecular formula C9H13NO3 B13560757 (3S)-1-(prop-2-enoyl)piperidine-3-carboxylicacid

(3S)-1-(prop-2-enoyl)piperidine-3-carboxylicacid

Cat. No.: B13560757
M. Wt: 183.20 g/mol
InChI Key: VBROFLVSVXVQEG-ZETCQYMHSA-N
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Description

(3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring (piperidine) substituted with a prop-2-enoyl (acryloyl) group at the 1-position and a carboxylic acid group at the 3-position. The prop-2-enoyl moiety introduces an α,β-unsaturated carbonyl system, rendering the compound reactive toward nucleophilic additions (e.g., Michael acceptors), which may influence its pharmacological or chemical behavior .

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

(3S)-1-prop-2-enoylpiperidine-3-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13)/t7-/m0/s1

InChI Key

VBROFLVSVXVQEG-ZETCQYMHSA-N

Isomeric SMILES

C=CC(=O)N1CCC[C@@H](C1)C(=O)O

Canonical SMILES

C=CC(=O)N1CCCC(C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine derivatives.

    Formation of the Prop-2-enoyl Group: The prop-2-enoyl group can be introduced via an acylation reaction using prop-2-enoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully chosen to ensure high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the prop-2-enoyl moiety, converting it to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alcohols and reduced piperidine derivatives.

    Substitution: Halogenated piperidine compounds and other substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid serves as a valuable intermediate for the synthesis of more complex molecules. Its chiral nature makes it useful in the preparation of enantiomerically pure compounds.

Biology

The compound’s structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

Research is ongoing to explore the potential therapeutic applications of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or analgesic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-enoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Core Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered) in the target compound.
  • Functional Groups : A ketone (5-oxo) and methyl group at the 1-position, with a carboxylic acid at the 3-position.
  • Key Differences : The smaller pyrrolidine ring increases ring strain and reduces conformational flexibility compared to piperidine. The absence of an α,β-unsaturated carbonyl limits reactivity toward nucleophiles.
  • Applications : Likely used in peptide mimetics or as a building block in organic synthesis due to its rigid structure .

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

  • Core Structure : Piperidine with a tert-butoxycarbonyl (BOC) protecting group and a phenyl substituent at the 4-position.
  • Functional Groups : BOC group (protecting amine), phenyl (hydrophobic/aromatic), and carboxylic acid.
  • The 4R configuration alters spatial orientation compared to the target compound’s 3S configuration.
  • Applications : Intermediate in peptide synthesis or medicinal chemistry for controlled amine deprotection .

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid

  • Core Structure : Piperidine with a methylpyrazine heteroaromatic ring at the 1-position.
  • Functional Groups : Pyrazine (electron-deficient aromatic system) and carboxylic acid.
  • The 3-carboxylic acid isomer (CAS 930111-02-7) has a higher melting point (185–186.5°C) than its 4-carboxylic acid counterpart (151–152°C), suggesting superior crystallinity .
  • Applications: Potential use in metal-organic frameworks (MOFs) or kinase inhibitors due to pyrazine’s coordination and binding properties.

CXCR7 Antagonist: (3S,4S)-1-Cyclopropylmethyl-4-{[5-(2,4-difluorophenyl)isoxazole-3-carbonyl]-amino}-piperidine-3-carboxylic acid

  • Core Structure : Piperidine with cyclopropylmethyl, difluorophenyl-isoxazole, and carboxylic acid groups.
  • Functional Groups : Fluorinated aromatic systems, amide linkages, and cyclopropane.
  • Key Differences : The difluorophenyl-isoxazole moiety enhances target specificity (CXCR7 receptor antagonism), while cyclopropane introduces steric constraints. The dual stereochemistry (3S,4S) contrasts with the target compound’s single chiral center.
  • Applications : Pharmaceutical candidate for cancer or inflammatory diseases due to receptor modulation .

(3S)-1-[2-(3-Ethanoylindol-1-yl)ethanoyl]piperidine-3-carboxylic acid

  • Core Structure : Piperidine with an indole-linked acetyl group.
  • Functional Groups: Indole (hydrogen-bond donor/acceptor) and two acetyl groups.
  • Key Differences: The indole system enables hydrophobic and π-π interactions, while the ethanoyl groups may increase metabolic stability. The molecular weight (C18H20N2O4, 328.36 g/mol) exceeds that of the target compound.
  • Applications: Potential serotonin receptor modulation or kinase inhibition .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number Notable Properties
(3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid Piperidine Prop-2-enoyl, carboxylic acid ~183.17 (estimated) N/A α,β-unsaturated carbonyl, chiral center
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine Methyl, ketone, carboxylic acid 143.14 42346-68-9 High rigidity, no unsaturated carbonyl
(3S,4R)-1-BOC-4-phenylpiperidine-3-carboxylic acid Piperidine BOC, phenyl, carboxylic acid 305.37 652971-20-5 Steric bulk, aromatic interactions
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid Piperidine Methylpyrazine, carboxylic acid 221.25 930111-02-7 Electron-deficient aromatic system
CXCR7 Antagonist (3S,4S derivative) Piperidine Cyclopropylmethyl, difluorophenyl-isoxazole ~480 (estimated) Patent Fluorine-enhanced binding, receptor antagonism
Indole-acetyl piperidine-3-carboxylic acid Piperidine Indole, ethanoyl, carboxylic acid 328.36 N/A Hydrophobic/π interactions

Key Research Findings

  • Reactivity : The target compound’s α,β-unsaturated carbonyl enables Michael addition reactions, distinguishing it from BOC-protected or pyrazine derivatives .
  • Biological Specificity: Fluorinated and indole-containing analogs (e.g., CXCR7 antagonist) exhibit enhanced target engagement compared to non-aromatic derivatives .
  • Stereochemical Impact : The 3S configuration in the target compound may optimize binding in chiral environments, whereas diastereomers (e.g., 3S,4R) show divergent bioactivity .

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